molecular formula C5H7ClO B3126711 (E)-pent-2-enoyl chloride CAS No. 33698-85-0

(E)-pent-2-enoyl chloride

Cat. No.: B3126711
CAS No.: 33698-85-0
M. Wt: 118.56 g/mol
InChI Key: OTTYFDRFBJPGRW-ONEGZZNKSA-N
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Description

(E)-pent-2-enoyl chloride, also known as crotonyl chloride, is an organic compound with the molecular formula C4H5ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is an acyl chloride derived from crotonic acid and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-pent-2-enoyl chloride can be synthesized through the reaction of crotonic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid group of crotonic acid is converted into the acyl chloride group.

Reaction with Thionyl Chloride:

C4H6O2+SOCl2C4H5ClO+SO2+HCl\text{C4H6O2} + \text{SOCl2} \rightarrow \text{C4H5ClO} + \text{SO2} + \text{HCl} C4H6O2+SOCl2→C4H5ClO+SO2+HCl

Reaction with Oxalyl Chloride:

C4H6O2+(COCl)2C4H5ClO+CO2+CO+HCl\text{C4H6O2} + (\text{COCl})_2 \rightarrow \text{C4H5ClO} + \text{CO2} + \text{CO} + \text{HCl} C4H6O2+(COCl)2​→C4H5ClO+CO2+CO+HCl

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(E)-pent-2-enoyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, addition reactions, and polymerization.

  • Nucleophilic Acyl Substitution:

    • Reaction with alcohols to form esters.
    • Reaction with amines to form amides.
  • Addition Reactions:

    • Reaction with water to form crotonic acid.
    • Reaction with hydrogen halides to form halogenated derivatives.
  • Polymerization:

    • Can undergo polymerization reactions to form polyesters.

Common Reagents and Conditions

    Alcohols: React under mild conditions to form esters.

    Amines: React under mild to moderate conditions to form amides.

    Water: Reacts readily to form crotonic acid.

    Hydrogen Halides: React under controlled conditions to form halogenated derivatives.

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Crotonic Acid: Formed from the reaction with water.

    Halogenated Derivatives: Formed from the reaction with hydrogen halides.

Scientific Research Applications

(E)-pent-2-enoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Polymer Chemistry: Used in the production of polyesters and other polymeric materials.

    Biochemistry: Used in the modification of biomolecules for research purposes.

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-pent-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The molecular targets include hydroxyl groups, amino groups, and other nucleophilic sites in organic molecules.

Comparison with Similar Compounds

(E)-pent-2-enoyl chloride is similar to other acyl chlorides such as acetyl chloride, propionyl chloride, and butyryl chloride. its unique feature is the presence of a double bond in the carbon chain, which imparts different reactivity and properties compared to saturated acyl chlorides.

Similar Compounds

    Acetyl Chloride (CH3COCl): A simpler acyl chloride with no double bond.

    Propionyl Chloride (C2H5COCl): A three-carbon acyl chloride with no double bond.

    Butyryl Chloride (C3H7COCl): A four-carbon acyl chloride with no double bond.

This compound’s double bond makes it more reactive in certain addition reactions and polymerization processes, distinguishing it from its saturated counterparts.

Properties

IUPAC Name

(E)-pent-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTYFDRFBJPGRW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

combining 3-pentenoylchloride with water, butadiene, and hydrochloric acid to form a mixture where the ratio of butadiene to pentenoylchloride is 1:1 to 6:1 and the molar ratio of water to 3-pentenoylchloride is 1:1 to 15:1, and reacting this mixture at a temperature in the range of about 0 degrees C. to 100 degrees C., preferably 30 to 50 degrees C., and at a pressure of about 50 to 600 psig to form a two phase mixture comprising an organic phase containing 3-pentenoic acid, chlorovaleric acid, 3-chloro-1-butene and 1-chloro-2-butene, and an aqueous phase,
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Synthesis routes and methods II

Procedure details

combining the separated mixture containing 3-pentenoylchloride and chlorobutenes with water, butadiene, and hydrochloric acid to form a mixture where the ratio of butadiene to pentenoylchloride is 1:1 to 6:1 and the molar ratio of water to 3-pentenoylchloride is 1:1 to 15:1, and reacting this mixture at a temperature in the range of about 0 degrees C. to 100 degrees C., and at a pressure of about 50 to 600 psig to form a two phase mixture comprising an organic phase containing 3-pentenoic acid, chlorovaleric acid, and additional chlorobutene selected from the group consisting of 3-chloro-1-butene and 1-chloro-2-butene, and an aqueous phase,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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